molecular formula C12H13N3O2 B12884134 N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide

N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide

Cat. No.: B12884134
M. Wt: 231.25 g/mol
InChI Key: QZSCNBMTCKSMFU-UHFFFAOYSA-N
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Description

N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide is a compound that features a quinoline moiety, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and acetimidamide groups. The synthetic route often includes steps such as:

    Formation of the quinoline moiety: This can be achieved through various methods, including the Skraup synthesis.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Formation of the acetimidamide group: This can be done through reactions involving amidation or imidation processes.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, affecting their function. The hydroxy and acetimidamide groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity.

Comparison with Similar Compounds

Similar compounds to N-Hydroxy-2-((2-methylquinolin-8-yl)oxy)acetimidamide include other quinoline derivatives such as:

  • 2-((2-methylquinolin-8-yl)oxy)acetohydrazide
  • 2-((2-methylquinolin-8-yl)oxy)acetic acid
  • 2-((2-methylquinolin-8-yl)oxy)acetamide

These compounds share the quinoline moiety but differ in the functional groups attached, which can significantly affect their chemical and biological properties

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N'-hydroxy-2-(2-methylquinolin-8-yl)oxyethanimidamide

InChI

InChI=1S/C12H13N3O2/c1-8-5-6-9-3-2-4-10(12(9)14-8)17-7-11(13)15-16/h2-6,16H,7H2,1H3,(H2,13,15)

InChI Key

QZSCNBMTCKSMFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=CC=C2OC/C(=N/O)/N)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC(=NO)N)C=C1

Origin of Product

United States

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